2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused heterocyclic core (thiophene and pyrimidine rings) and functionalized with a benzyl group at position 3, a 4-oxo moiety, and a sulfanyl-acetamide chain linked to a 2,3-dihydro-1H-inden-5-yl group. Its structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted XLogP3 ~3.5) and molecular weight ~495 g/mol .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,3-dihydro-1H-inden-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c28-21(25-19-10-9-17-7-4-8-18(17)13-19)15-31-24-26-20-11-12-30-22(20)23(29)27(24)14-16-5-2-1-3-6-16/h1-3,5-6,9-13H,4,7-8,14-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTIIKVTZRXOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancer, making it an attractive target for antitumor agents.
Mode of Action
This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from methylating histones, a process that normally leads to gene silencing. By inhibiting EZH2, the compound can alter gene expression patterns, potentially reversing the gene silencing that contributes to tumor growth.
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . This can lead to changes in the transcriptional activity of genes regulated by these pathways, including those involved in cell proliferation, differentiation, and survival. The downstream effects can include reduced tumor growth and increased apoptosis (programmed cell death) of cancer cells.
Result of Action
The compound has shown remarkable antitumor activity against certain cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells. It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration.
Action Environment
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine derivatives are widely studied for their structural versatility and biological activities. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparisons
Key Trends in Structure-Activity Relationships (SAR)
Substituent Effects on Bioactivity: Benzyl vs. Electron-Withdrawing Groups: Halogens (e.g., Cl in ) or trifluoromethyl () enhance receptor affinity but may reduce solubility. Indenyl Position: The 5-position indenyl group (target compound) vs. 1-position () alters spatial orientation, affecting target selectivity.
Synthetic Challenges: The target compound’s indenyl-acetamide linkage requires multi-step synthesis involving Ullmann coupling or Mitsunobu reactions, whereas simpler aryl acetamides (e.g., ) are accessible via nucleophilic substitution .
Spectroscopic Differentiation: NMR: The indenyl protons (δ 6.8–7.2 ppm) and thienopyrimidine carbonyl (δ 165–170 ppm) distinguish the target compound from analogs with methoxybenzyl (δ 3.8 ppm for OCH3) or trifluoromethyl (δ 120–125 ppm in 19F NMR) groups .
Research Findings and Implications
- Pharmacological Potential: While the target compound lacks confirmed therapeutic data, analogs with similar cores exhibit kinase inhibition (e.g., EGFR, VEGFR2) and antiproliferative effects .
- Limitations : Its high molecular weight (>500 g/mol) may impede blood-brain barrier penetration, contrasting with smaller analogs like N-(3-methylbutyl) derivatives (MW ~450 g/mol) .
- Future Directions : Hybridization with indenyl motifs (as in the target compound) could optimize pharmacokinetics for oncology applications, warranting in vivo efficacy studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
